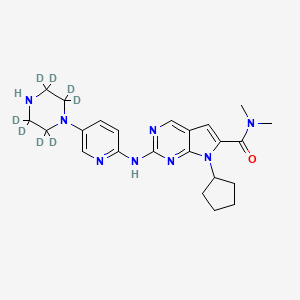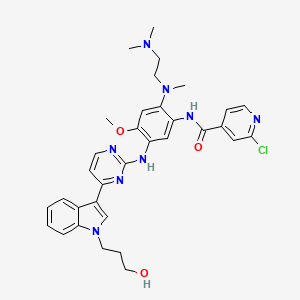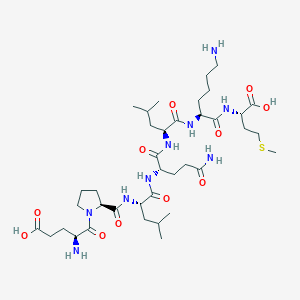
AChE/MAO-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/MAO-IN-2 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the breakdown of neurotransmitters in the brain. Acetylcholinesterase breaks down acetylcholine, while monoamine oxidase B breaks down dopamine and other monoamines. Inhibiting these enzymes can help increase the levels of these neurotransmitters, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease .
Méthodes De Préparation
The synthesis of AChE/MAO-IN-2 involves multiple steps, including the use of pyridoxine derivatives and click chemistry. The reaction conditions typically involve mild temperatures and the use of copper catalysts to facilitate the click reaction . Industrial production methods are still under development, but the focus is on optimizing yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
AChE/MAO-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
AChE/MAO-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and the development of new inhibitors. In biology, it is used to understand the role of acetylcholinesterase and monoamine oxidase B in neurotransmitter regulation. In medicine, it is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders. In industry, it is used in the development of new pharmaceuticals and as a tool for drug discovery .
Mécanisme D'action
AChE/MAO-IN-2 exerts its effects by binding to the active sites of acetylcholinesterase and monoamine oxidase B, thereby inhibiting their activity. This leads to an increase in the levels of acetylcholine and dopamine in the brain, which helps improve cognitive function and reduce symptoms of neurodegenerative diseases. The molecular targets involved include the active sites of acetylcholinesterase and monoamine oxidase B, as well as various neurotransmitter pathways .
Comparaison Avec Des Composés Similaires
AChE/MAO-IN-2 is unique in its dual inhibition of both acetylcholinesterase and monoamine oxidase B. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are monoamine oxidase B inhibitors. this compound stands out due to its ability to inhibit both enzymes simultaneously, making it a promising candidate for the treatment of neurodegenerative diseases .
Propriétés
Formule moléculaire |
C23H26N2O3 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide |
InChI |
InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-8-5-16(6-9-19)12-18-13-17-7-10-20(28-3)14-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12+ |
Clé InChI |
UEOXDNCAAPDWIS-LDADJPATSA-N |
SMILES isomérique |
CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |
SMILES canonique |
CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)


![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)





![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
